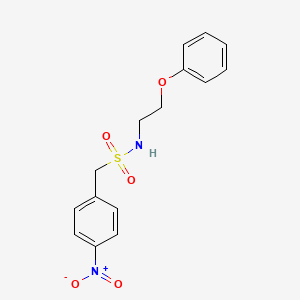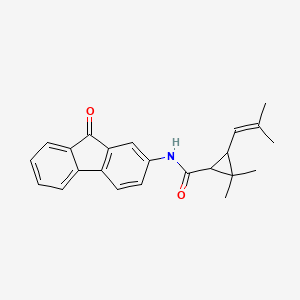![molecular formula C23H17ClN2O2 B11071014 (3Z)-3-{[(3-chloro-4-methylphenyl)amino]methylidene}-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B11071014.png)
(3Z)-3-{[(3-chloro-4-methylphenyl)amino]methylidene}-1-phenylquinoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-1-(3-CHLORO-4-METHYLANILINO)METHYLIDENE]-1-PHENYL-2,4(1H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-1-(3-CHLORO-4-METHYLANILINO)METHYLIDENE]-1-PHENYL-2,4(1H)-QUINOLINEDIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-chloro-4-methylaniline with a suitable aldehyde or ketone under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the quinoline ring system under high-temperature conditions, often in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-1-(3-CHLORO-4-METHYLANILINO)METHYLIDENE]-1-PHENYL-2,4(1H)-QUINOLINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinoline N-oxide derivatives, while reduction reactions produce dihydroquinoline derivatives .
Scientific Research Applications
3-[(Z)-1-(3-CHLORO-4-METHYLANILINO)METHYLIDENE]-1-PHENYL-2,4(1H)-QUINOLINEDIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Z)-1-(3-CHLORO-4-METHYLANILINO)METHYLIDENE]-1-PHENYL-2,4(1H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylaniline: A precursor in the synthesis of the target compound.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another compound with a similar structure but different biological activities
Uniqueness
3-[(Z)-1-(3-CHLORO-4-METHYLANILINO)METHYLIDENE]-1-PHENYL-2,4(1H)-QUINOLINEDIONE is unique due to its specific quinoline structure and the presence of both chloro and methyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H17ClN2O2 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
3-[(3-chloro-4-methylphenyl)iminomethyl]-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-11-12-16(13-20(15)24)25-14-19-22(27)18-9-5-6-10-21(18)26(23(19)28)17-7-3-2-4-8-17/h2-14,27H,1H3 |
InChI Key |
AHICRIJDQDJCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3a(2)-(2,6-Pyridinediyl)bis[4-(2-propenyl)-1H-1,2,4-triazole-5(4H)-thione]](/img/structure/B11070933.png)
![2-Amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11070945.png)


![1-(4-Ethoxyphenyl)-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11070955.png)

![3-(3-bromophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11070962.png)
![Methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}-3,4,5-trimethoxybenzoate](/img/structure/B11070967.png)
![2-[(4E)-4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11070982.png)
![2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11070992.png)


![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071009.png)
![2-chloroethyl [4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B11071021.png)
